molecular formula C27H27NO4 B11071623 N-(9,10-dihydro-9,10-ethanoanthracen-11-ylmethyl)-3,4,5-trimethoxybenzamide

N-(9,10-dihydro-9,10-ethanoanthracen-11-ylmethyl)-3,4,5-trimethoxybenzamide

Cat. No.: B11071623
M. Wt: 429.5 g/mol
InChI Key: HAMFRAXZKJCKLD-UHFFFAOYSA-N
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Description

N-(9,10-dihydro-9,10-ethanoanthracen-11-ylmethyl)-3,4,5-trimethoxybenzamide: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of anthracene and benzamide moieties, which contribute to its distinct chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(9,10-dihydro-9,10-ethanoanthracen-11-ylmethyl)-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the anthracene derivative, followed by the introduction of the benzamide group. Key steps include:

    Formation of the anthracene derivative: This involves the reduction of anthracene to form 9,10-dihydro-9,10-ethanoanthracene.

    Attachment of the benzamide group: The anthracene derivative is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(9,10-dihydro-9,10-ethanoanthracen-11-ylmethyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology: In biological research, N-(9,10-dihydro-9,10-ethanoanthracen-11-ylmethyl)-3,4,5-trimethoxybenzamide can be used as a probe to study cellular processes. Its ability to interact with biological macromolecules makes it valuable for investigating enzyme functions and protein-ligand interactions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may allow it to act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(9,10-dihydro-9,10-ethanoanthracen-11-ylmethyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, N-(9,10-dihydro-9,10-ethanoanthracen-11-ylmethyl)-3,4,5-trimethoxybenzamide is unique due to the presence of the trimethoxybenzamide moiety. This structural feature enhances its chemical reactivity and potential applications in various fields. The trimethoxy groups provide additional sites for chemical modification, allowing for the development of derivatives with tailored properties.

Properties

Molecular Formula

C27H27NO4

Molecular Weight

429.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)benzamide

InChI

InChI=1S/C27H27NO4/c1-30-23-13-16(14-24(31-2)26(23)32-3)27(29)28-15-17-12-22-18-8-4-6-10-20(18)25(17)21-11-7-5-9-19(21)22/h4-11,13-14,17,22,25H,12,15H2,1-3H3,(H,28,29)

InChI Key

HAMFRAXZKJCKLD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2CC3C4=CC=CC=C4C2C5=CC=CC=C35

Origin of Product

United States

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